

Application Notes and Protocols for In Vivo Studies with Catadegbrutinib (BGB-16673)

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Compound of Interest

Compound Name: Catadegbrutinib

Cat. No.: B15544302

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies using **Catadegbrutinib** (BGB-16673), a potent and selective Bruton's tyrosine kinase (BTK) degrader. The information presented is intended to guide researchers in designing and executing preclinical efficacy studies in relevant animal models.

Introduction

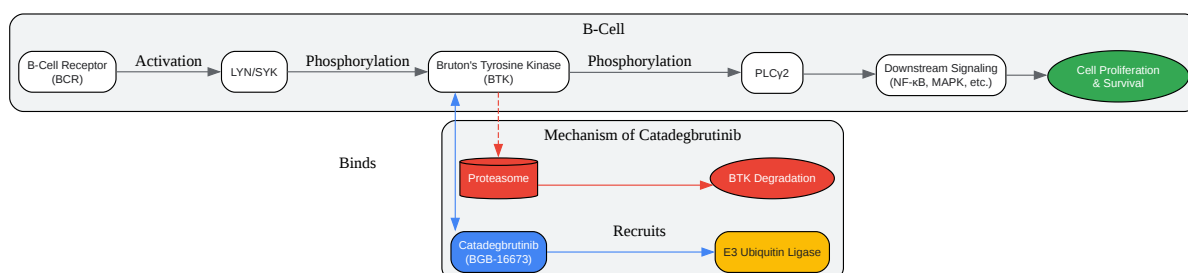
Catadegbrutinib is a chimeric degradation activating compound that targets BTK for ubiquitination and subsequent proteasomal degradation. This mechanism of action leads to the profound and sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is a critical driver in various B-cell malignancies. Preclinical studies have demonstrated the superior anti-tumor potency of **Catadegbrutinib** in both wild-type and mutant BTK-expressing cancer models.

Data Presentation: In Vivo Efficacy of Catadegbrutinib

The following tables summarize the quantitative data from preclinical studies, highlighting the dose-dependent anti-tumor activity of **Catadegbrutinib** in various lymphoma xenograft models.

Animal Model	Drug	Dosage (mg/kg, oral, once daily)	Tumor Growth Inhibition (TGI)	Citation
BTK Wild-Type Lymphoma Xenograft	Catadegbrutinib	6	72%	[1]
Catadegbrutinib	20	104% (complete regression)	[1]	
Ibrutinib	10	-	[1]	
Large Lymphoma Xenograft	Catadegbrutinib	10	Complete regression	[1]
Catadegbrutinib	20	Complete regression	[1]	
BTK-C481S Mutant Lymphoma Xenograft	Catadegbrutinib	6	65%	
Catadegbrutinib	20	108%	[1]	[1]
Catadegbrutinib	10-30	Sustained response	[1]	
BTK-T474I Mutant Xenograft	Catadegbrutinib	20	96%	
Catadegbrutinib	30	106%	[1]	[1]
Pirtobrutinib	50	42%	[1]	
BTK-L528W Xenograft	Catadegbrutinib	6	96%	
Catadegbrutinib	20	97%	[1]	[1]
Pirtobrutinib	50	43%	[1]	

Signaling Pathway



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Catadegbrutinib-mediated BTK degradation pathway.

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of **Catadegbrutinib** in a subcutaneous lymphoma xenograft mouse model.

1. Cell Culture and Animal Model

- Culture human lymphoma cell lines (e.g., TMD8 for wild-type BTK, or engineered lines with specific BTK mutations) under standard conditions.
- Harvest cells during the exponential growth phase.
- Acquire immunodeficient mice (e.g., NOD-SCID or similar strains), aged 6-8 weeks.
- Allow mice to acclimatize for at least one week before the study begins.

2. Tumor Implantation

- Resuspend the harvested lymphoma cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), with or without Matrigel.
- Subcutaneously inject the cell suspension (typically $5-10 \times 10^6$ cells in 100-200 μL) into the flank of each mouse.
- Monitor the mice for tumor growth.

3. Study Groups and Treatment

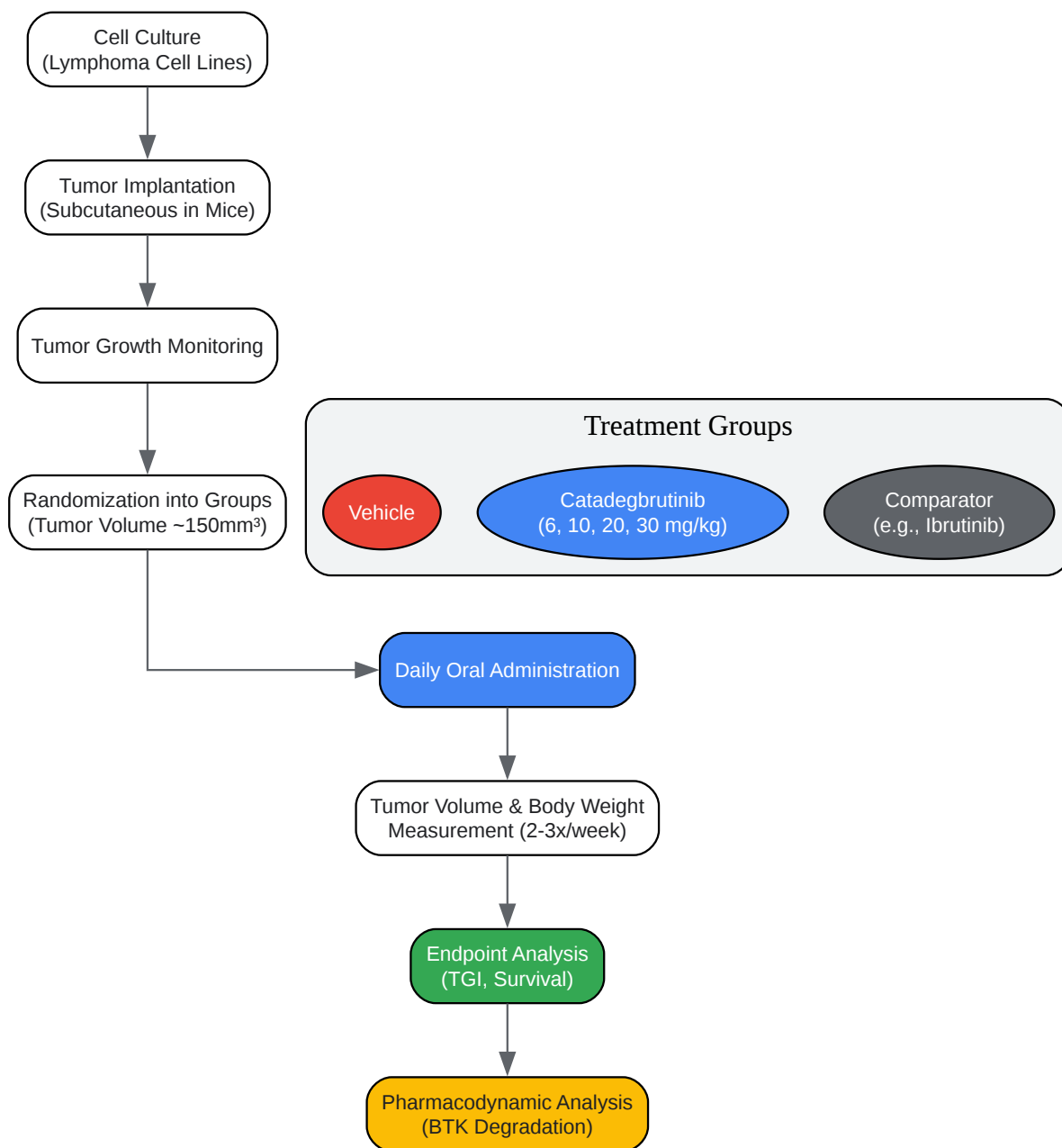
- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups (n=8-10 mice per group).
- Vehicle Control Group: Administer the vehicle solution used to formulate **Catadegbrutinib**.
- **Catadegbrutinib** Treatment Groups:
 - Low Dose: 6 mg/kg
 - Mid Dose: 10 mg/kg
 - High Dose: 20 mg/kg
 - (Optional) Very High Dose: 30 mg/kg (for specific mutant models)
- Comparator Groups (Optional):
 - Ibrutinib: 10 mg/kg
 - Pirtobrutinib: 50 mg/kg
- Formulation: Prepare **Catadegbrutinib** in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
- Administration: Administer the designated treatment orally once daily.

4. Monitoring and Endpoints

- Measure tumor volume (using calipers: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$) and body weight 2-3 times per week.
- Monitor the general health and behavior of the mice daily.
- The primary endpoint is tumor growth inhibition (TGI). $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
- Secondary endpoints may include survival analysis and spleen weight at the end of the study.^[1]
- Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if the animal exhibits significant distress or weight loss.

5. Pharmacodynamic Analysis (Optional)

- At the end of the study, or at specific time points, tumors and/or spleens can be harvested.
- Prepare tissue lysates for Western blot analysis to assess the level of BTK protein degradation.



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Workflow for in vivo efficacy studies of **Catadegbrutinib**.

Conclusion

Catadegbrutinib demonstrates significant, dose-dependent anti-tumor activity in preclinical in vivo models of B-cell malignancies, including those with mutations conferring resistance to other BTK inhibitors. The provided dosage ranges and protocols serve as a valuable starting point for researchers investigating the therapeutic potential of this novel BTK degrader. As with any preclinical study, careful consideration of the specific animal model and experimental design is crucial for obtaining robust and translatable results.

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References

- 1. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
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